molecular formula C19H14N4O5 B3000462 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid CAS No. 499229-16-2

5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid

Cat. No. B3000462
CAS RN: 499229-16-2
M. Wt: 378.344
InChI Key: ZDNYHFYIFRDMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid, also known as AMQ-13, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. AMQ-13 belongs to the class of quinoxaline derivatives, which have been studied for their anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In viral research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to inhibit the activity of the viral protein UL97, which is involved in viral replication. In bacterial research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in bacterial DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid vary depending on the specific scientific research application. In cancer research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to induce apoptosis and inhibit the growth of cancer cells. In viral research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to inhibit viral replication and reduce viral load. In bacterial research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to inhibit bacterial growth and reduce bacterial load.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid in lab experiments is its potential therapeutic applications in various scientific research fields. Another advantage is its synthetic nature, which allows for consistent and reproducible results. One limitation of using 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid. In cancer research, future studies could focus on the development of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid derivatives with improved efficacy and specificity. In viral research, future studies could focus on the use of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid in combination with other antiviral drugs to enhance its efficacy. In bacterial research, future studies could focus on the development of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid derivatives with improved antibacterial activity against Gram-negative bacteria. Additionally, future studies could explore the potential therapeutic applications of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid in other scientific research fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid involves the reaction of 2-hydroxybenzoic acid with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3-methoxycarbonylpyrrole-2-carboxylic acid to yield 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid.

Scientific Research Applications

5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been studied for its potential therapeutic applications in various scientific research fields. In cancer research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In viral research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus. In bacterial research, 5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid has been shown to have antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

5-(2-amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5/c1-28-19(27)14-15-17(22-12-5-3-2-4-11(12)21-15)23(16(14)20)9-6-7-13(24)10(8-9)18(25)26/h2-8,24H,20H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNYHFYIFRDMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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